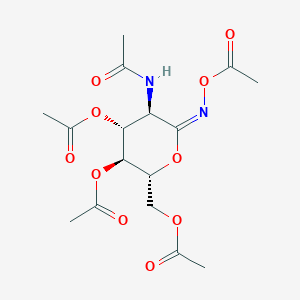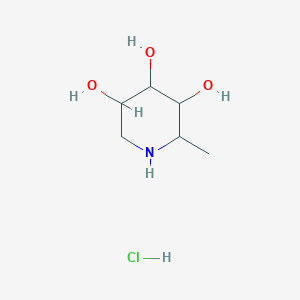
(+)-CAMPHANIC ACID CHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Camphanic acid chloride can be synthesized from camphanic acid through a reaction involving thionyl chloride or phosphorus pentachloride, which substitutes the carboxylic acid group with a chloride atom. This transformation is crucial for its applications in organic synthesis, where it serves as a versatile intermediate for further chemical modifications.
Molecular Structure Analysis
The molecular structure of camphanic acid chloride includes a bicyclic framework derived from camphor, with the addition of chiral centers that are essential for its activity as a chiral derivatization agent. Vibrational absorption and circular dichroism (VCD) studies, supported by density functional theory (DFT) calculations, have provided insights into the conformations and configurations of camphanic acid derivatives in different solvents and concentrations, emphasizing the role of intramolecular and intermolecular hydrogen bonding in stabilizing these structures (Buffeteau et al., 2007).
科学的研究の応用
Chiral Derivatization Reagent : It is used as a chiral derivatization reagent for the determination of stereoisomers. This application is crucial in separating racemic drugs and stereoisomeric metabolites in biological matrices, enhancing stereoisomeric separation on both traditional and chiral stationary phases (Licea-Perez et al., 2015).
Vibrational Absorption and Circular Dichroism Studies : Studies involving vibrational absorption and circular dichroism (VCD) of (-)-camphanic acid, providing insights into the compound's conformation and configuration in solutions (Buffeteau et al., 2007).
Intermediate in Organic Synthesis : It serves as an intermediate in various organic synthesis processes, such as the synthesis of (−)-(1S,4R)-camphanoyl chloride (Gerlach et al., 2003).
Separation of Optical Isomers of Drugs : Applied in the isocratic high-performance liquid chromatography (HPLC) method for the separation of optical isomers of racemic drugs, demonstrating its utility in pharmaceutical analysis (Ward & Manes, 1989).
Chiral Separations of Drug Substances : Used in the chiral separations of β-blocking drug substances, indicating its significant role in drug development and analysis (Olsen et al., 1993).
Mass Spectrometric Identification and Quantitation : It is utilized as a chiral probe for mass spectrometric identification and quantitation of drug enantiomers, demonstrating its application in analytical chemistry and pharmacology (Zhang et al., 2022).
作用機序
特性
IUPAC Name |
(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3/t9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXWODJTHKJQDZ-ZJUUUORDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C1(C)C)(OC2=O)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride | |
CAS RN |
104530-16-7 |
Source


|
| Record name | (1R)-(+)-Camphanic chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1139653.png)











